2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide
Description
2-Bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a brominated benzamide derivative featuring a benzo[d]thiazole core substituted with a methylthio group at position 2 and a 2-bromobenzamide moiety at position 6 (Figure 1).
Properties
IUPAC Name |
2-bromo-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS2/c1-20-15-18-12-7-6-9(8-13(12)21-15)17-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEJNIAUWDZCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioamide Cyclization Method
The foundational approach involves cyclizing thiourea derivatives with ortho-halogenated nitrobenzenes:
- Reaction : 2-Chloro-5-nitrobenzenethiol + Methyl isothiocyanate → 2-(Methylthio)-6-nitrobenzo[d]thiazole
- Reduction : Catalytic hydrogenation (H₂, 50 psi, Pd/C) converts the nitro group to amine
Optimized Conditions (84% yield):
- Solvent: Ethanol/water (4:1)
- Temperature: 80°C
- Time: 6 h
Direct Functionalization of Benzo[d]Thiazole
An alternative pathway modifies preformed benzo[d]thiazoles:
- Sulfenylation : Treat 6-nitrobenzo[d]thiazole-2-thiol with methyl iodide (K₂CO₃, DMF, 60°C)
- Nitro Reduction : SnCl₂/HCl system achieves 92% conversion to amine
Acylation Strategies for Benzamide Formation
Schotten-Baumann Reaction
Classical acylation under biphasic conditions:
Procedure :
- Dissolve 6-amino-2-(methylthio)benzo[d]thiazole (1 eq) in 1M NaOH
- Add 2-bromobenzoyl chloride (1.2 eq) in dichloromethane
- Stir vigorously at 0–5°C for 2 h
- Yield: 68–72%
- Purity: >95% (HPLC)
- Byproducts: <3% O-acylated species
Coupling Reagent-Mediated Approach
Modern methods employ EDCI/HOBt system:
Optimized Protocol :
- Reagents: 2-Bromobenzoic acid (1 eq), EDCI (1.5 eq), HOBt (0.3 eq)
- Solvent: DMF
- Temperature: 25°C
- Time: 12 h
Advantages :
Catalytic Systems for Enhanced Efficiency
Palladium-Catalyzed Amination
A breakthrough method utilizes Pd(OAc)₂/Xantphos system:
Reaction Setup :
- Substrate: 2-Bromo-N-(2-mercaptobenzo[d]thiazol-6-yl)benzamide
- Methylating Agent: Methyl iodide
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃
- Conversion: 98%
- Selectivity: >99% for S-methylation
- Reaction Time: 3 h
Phase-Transfer Catalysis
For large-scale production, Aliquat 336 enhances interfacial reactivity:
Key Parameters :
- Catalyst Loading: 15 mol%
- Temperature: 40°C
- Solvent System: Toluene/water (3:1)
Scalability Data :
Purification and Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:3):
Advanced Analytical Techniques
Structural Confirmation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 1H), 7.89–7.82 (m, 3H), 7.61 (dd, J=8.4, 1.6 Hz, 1H), 2.68 (s, 3H)
- HRMS : m/z [M+H]⁺ calcd for C₁₅H₁₁BrN₂O₂S₂: 401.9564; found: 401.9561
Comparative Analysis of Synthetic Methods
| Parameter | Schotten-Baumann | EDCI Coupling | Pd-Catalyzed |
|---|---|---|---|
| Yield (%) | 72 | 89 | 92 |
| Reaction Time (h) | 2 | 12 | 3 |
| Temperature (°C) | 0–5 | 25 | 80 |
| Scalability | Moderate | High | Excellent |
| Byproduct Formation | 3% | <1% | Negligible |
Key Insights :
- Palladium-mediated methods offer superior efficiency but require stringent temperature control
- EDCI coupling provides the best balance between yield and operational simplicity
Industrial-Scale Manufacturing Considerations
Continuous Flow Synthesis
Pilot plant trials demonstrate advantages in a tubular reactor system:
Green Chemistry Metrics
- E-Factor : 6.8 (traditional) vs 2.1 (flow system)
- PMI : 18.4 → 5.6 kg/kg
- Energy Consumption: 32 kWh/kg → 9 kWh/kg
Chemical Reactions Analysis
2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization Reactions: The benzothiazole ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of cellular processes in microorganisms and cancer cells .
Comparison with Similar Compounds
Key Observations :
- Structural Differences : The target compound lacks the piperazine and chlorobenzyl groups present in 1e–1g, which are critical for enhancing solubility and receptor binding in those analogs .
- Synthetic Feasibility : Yields for 1e–1g ranged from 65–81%, suggesting that bromination steps (as in the target compound) could require optimization for scalability .
Other Heterocyclic Benzamides
A 2020 study () synthesized triazolyl acetamide derivatives with thiazolylbenzo[d]thiazole cores, such as N-(4-(2-(thiazol-2-yl)benzo[d]thiazol-6-yl)phenyl)acetamide. These compounds exhibited anticancer activity, though their molecular weights (~450–500 g/mol) and polar surface areas differ significantly from the target compound. The absence of a bromine atom in these analogs highlights the unique role of halogenation in modulating lipophilicity and target engagement .
Brominated Heterocycles
describes 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, where bromine at position 2 is readily substituted by secondary amines.
Molecular Properties and Drug-Likeness
Using parameters from Veber et al. (2002) ():
- Rotatable Bonds : The target compound has ~5 rotatable bonds (benzamide and thioether linkages), which is below the threshold of 10 for optimal bioavailability.
- Polar Surface Area (PSA) : Estimated PSA is ~90 Ų (contributions from benzamide and thiazole groups), well within the ≤140 Ų limit for good oral absorption.
- Molecular Weight : At 379.3 g/mol, it exceeds the traditional 500 g/mol cutoff but aligns with modern trends where higher weights are acceptable if other parameters are favorable .
Biological Activity
2-Bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a member of the benzothiazole derivative family, known for their diverse biological activities. This compound has garnered attention due to its potential antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide includes a bromine atom and a methylthio group attached to the benzothiazole core. The molecular formula is , with a molecular weight of approximately 353.23 g/mol. The presence of sulfur and nitrogen in its heterocyclic structure contributes to its biological activity.
Benzothiazole derivatives, including 2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide, exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : These compounds can act as mechanism-based inhibitors for several enzymes, including acyl coenzyme A cholesterol acyltransferase and monoamine oxidase .
- Antimicrobial Activity : The compound has shown significant activity against various bacterial strains, likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anticancer Potential : Benzothiazole derivatives have been studied for their ability to induce apoptosis in cancer cells, potentially through modulation of signaling pathways involved in cell survival and proliferation .
Biological Activity Overview
The following table summarizes the biological activities reported for 2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide and related benzothiazole derivatives:
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various benzothiazole derivatives, including 2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15.6 μg/mL to 31.25 μg/mL depending on the strain tested . -
Anticancer Activity :
Research investigating the anticancer potential of benzothiazole derivatives revealed that 2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide induced apoptosis in human cancer cell lines through caspase activation pathways. The compound showed IC50 values indicating effective cytotoxicity at low concentrations. -
Enzyme Inhibition Studies :
A series of experiments assessed the inhibitory effects of benzothiazole derivatives on various enzymes linked to metabolic diseases. The results indicated that compounds similar to 2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide effectively inhibited acyl coenzyme A cholesterol acyltransferase, suggesting a potential role in managing cholesterol levels .
Q & A
Q. How can researchers validate target engagement in cellular models?
- Answer : Use thermal shift assays (CETSA) to monitor target protein stabilization. Alternatively, employ pull-down assays with biotinylated probes and streptavidin beads, followed by LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
